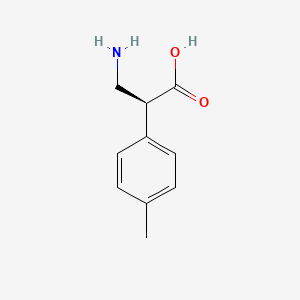
1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular weight of 199.21 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13NO4/c11-7(9(1-2-9)8(12)13)10-3-5-14-6-4-10/h1-6H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving “1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid” are not detailed in the literature, carboxylic acids, which this compound is a type of, are known to react with alcohols to form esters in a process called Fischer esterification .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s storage temperature is room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid: is utilized in organic synthesis as a building block for the preparation of various cyclopropane-containing compounds. Its morpholine moiety is particularly useful in medicinal chemistry for the synthesis of drug candidates, as morpholine is a common feature in molecules with biological activity .
Enzyme Inhibition Studies
The structural uniqueness of the cyclopropane ring, combined with the morpholine-carbonyl group, makes this compound a potential candidate for enzyme inhibition studies. Researchers can use it to probe the active sites of enzymes and understand the steric and electronic requirements for binding and inhibition .
Material Science
In material science, this compound can be used to modify the properties of polymers and resins. By incorporating it into polymer chains, scientists can investigate changes in flexibility, durability, and chemical resistance of the materials .
Agricultural Research
Cyclopropane derivatives are known to have applications in plant growth regulation. While not directly mentioned, similar compounds to 1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid have been studied for their effects on plant hormone pathways and stress responses .
Analytical Chemistry
This compound can serve as a standard or reference material in analytical chemistry. Its well-defined structure and properties allow for its use in calibrating instruments or validating analytical methods .
Chemical Education
Due to its interesting chemical structure, 1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid can be used in educational settings to teach concepts such as ring strain, stereochemistry, and functional group chemistry. It provides a practical example for students to understand theoretical concepts .
Safety and Hazards
Propiedades
IUPAC Name |
1-(morpholine-4-carbonyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c11-7(9(1-2-9)8(12)13)10-3-5-14-6-4-10/h1-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRGVISGOUNKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(5-Methylbenzotriazol-1-yl)piperidin-1-yl]-phenylmethanone](/img/structure/B2875090.png)
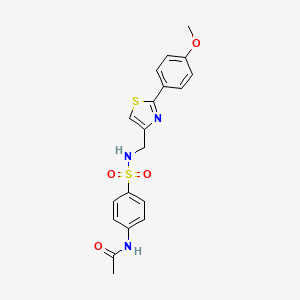
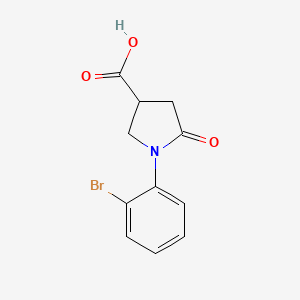
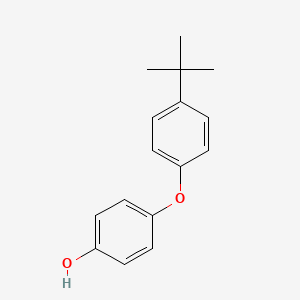
![N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2875099.png)

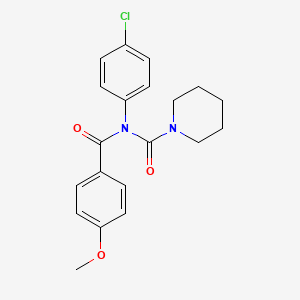
![5-Thia-2-Azaspiro[3.4]Octan-7-Ol](/img/structure/B2875102.png)
![2,4-difluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875104.png)

![(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2875107.png)
